Product packaging for Bacteriocin leucocin C(Cat. No.:)

Bacteriocin leucocin C

Cat. No.: B1578126
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Description

Bacteriocin Leucocin C is a ribosomally synthesized antimicrobial peptide (bacteriocin) produced by strains of Leuconostoc carnosum . It is classified as a Class IIa bacteriocin, a group known for its potent activity against the foodborne pathogen Listeria monocytogenes . These bacteriocins are characterized by their heat stability and a narrow spectrum of activity, making them ideal candidates for targeted antimicrobial strategies . The genetic locus for leucocin C production includes the structural gene ( lecC ) and a dedicated immunity gene ( lecI ) that protects the producer strain from its own bacteriocin . Research has demonstrated that Leucocin C can be successfully expressed heterologously in systems like Lactococcus lactis , which facilitates higher yield production for laboratory studies . A key application of Leucocin C is in food safety research. Studies have shown that co-expression of Leucocin C with other bacteriocins, such as nisin Z, can create a synergistic effect, providing effective protection against Listeria monocytogenes in model systems like pasteurized milk . Its potential use extends to incorporation into active food packaging materials to enhance the safety and shelf-life of food products . The mode of action for Class IIa bacteriocins like Leucocin C involves binding to a specific receptor on the target cell, which is the mannose phosphotransferase system (man-PTS) . This interaction leads to the disruption of membrane integrity, causing pore formation and eventual cell death of susceptible bacteria . This product is intended for research purposes only, including studies on antimicrobial mechanisms, food bio-preservation, and the development of novel anti-listerial interventions.

Properties

bioactivity

Antibacterial

sequence

KNYGNGVHCTKKGCSVDWGYAWTNIANNSVMNGLTGGNAGWHN

Origin of Product

United States

Producing Organisms and Native Ecological Niches of Leucocin C

Persimmon

A notable variant, leucocin C-607, is produced by Leuconostoc pseudomesenteroides 607, a strain isolated directly from persimmon fruit. nih.govresearchgate.net The discovery of this bacteriocin (B1578144) occurred during the screening of lactic acid bacteria from the fruit for inhibitory activity against Listeria monocytogenes. nih.gov Purification and analysis of substances from the culture supernatant revealed an antibacterial peptide with a molecular size of 4623.05 Da. nih.gov Its N-terminal amino acid sequence contained the YGNGV motif characteristic of class IIa bacteriocins. nih.govnih.gov Genetic analysis showed that the peptide, termed leucocin C-607, was a new variant, differing by one amino acid residue from the previously described leucocin C. nih.gov

The producing strain, Leuc. pseudomesenteroides 607, was found to secrete a second, unidentified antibacterial peptide, suggesting that the organism produces multiple bacteriocins to compete effectively within its native plant environment. nih.govmdpi.com The persimmon fruit itself contains antimicrobial compounds, which may contribute to the selective pressures shaping the microbial community and favoring bacteriocin-producing strains. jst.go.jp

Malted Barley

While leucocin C itself has not been directly reported as isolated from malted barley, its producing genus, Leuconostoc, is a known component of the microbial community in this niche. oup.commdpi.com Malted barley provides a suitable environment for various microorganisms, including lactic acid bacteria (LAB), fungi, and yeast. oup.commdpi.com Studies have identified Leuconostoc species as part of the natural microflora on barley grains and throughout the malting process. mdpi.comcore.ac.uk

Research has led to the isolation of bacteriocin-producing LAB from malted barley, such as Leuconostoc citreum HW02. oup.comresearchgate.net This strain was shown to produce a bacteriocin that inhibits Gram-positive bacteria, including Listeria monocytogenes. oup.com Although the specific bacteriocin from this strain was not identified as leucocin C, the presence of bacteriocin-producing Leuconostoc species in malt (B15192052) highlights this environment as a potential source for such antimicrobial peptides. The application of certain LAB during the malting process can have a positive effect on biological stability. oup.com

Genetic Organization and Biosynthesis Pathways of Leucocin C

Gene Cluster Identification and Characterization

The genes responsible for leucocin C production in Leuconostoc carnosum 4010 are located on a large plasmid, distinct from the one that harbors the genes for leucocin A. helsinki.fi The leucocin C gene cluster is comprised of two separate operons. nih.govresearchgate.net The first operon includes the structural and immunity genes, while the second operon contains the genes for the transport machinery. nih.gov This genetic arrangement ensures the coordinated expression of all components necessary for leucocin C production and self-protection.

The structural gene for leucocin C is designated as lecC. nih.govresearchgate.net This gene encodes a precursor peptide that includes an N-terminal leader sequence attached to the mature leucocin C peptide. helsinki.fi In L. carnosum 4010, the lecC gene contains a 72-base pair signal sequence. helsinki.fi The nucleotide sequence of lecC does not show significant similarity to other known genes in public databases. researchgate.net For heterologous expression in other bacteria like Lactococcus lactis, the mature part of the lecC gene has been fused with a different signal sequence, such as that of the usp45 protein, to facilitate secretion. nih.govresearchgate.net

Located immediately downstream of the lecC gene is the immunity gene, lecI. helsinki.fihelsinki.fi This gene encodes the 97-amino acid immunity protein, LecI, which protects the producing cell from the antimicrobial action of its own leucocin C. nih.govresearchgate.net The co-transcription of lecC and lecI is a common feature in bacteriocin (B1578144) production, ensuring that immunity is established whenever the bacteriocin is synthesized. helsinki.fi The LecI protein shares 48% homology with the immunity proteins for sakacin P and listeriocin. nih.govresearchgate.net The function of LecI has been demonstrated by expressing the lecI gene in the otherwise sensitive bacterium Listeria monocytogenes, which then showed increased tolerance to leucocin C. helsinki.finih.gov

The secretion of leucocin C is mediated by a dedicated ABC (ATP-binding cassette) transporter system. The genes encoding this system are organized in a separate operon, designated lecXTS. nih.govresearchgate.net This operon includes genes for the ABC transporter itself and an accessory protein. nih.govresearchgate.net Specifically, lecT and lecS encode the components of the ABC transporter, while lecX encodes the accessory protein. helsinki.fi The lecXTS operon from L. carnosum 4010 is reported to be 97% identical to the leucocin A transporter operon, lcaECD, from Leuconostoc gelidum. nih.govresearchgate.net

Plasmid Localization of Leucocin C Operons

The genetic determinants for leucocin C production are typically located on plasmids. nih.gov In L. carnosum 4010, the operons for leucocin C are found on a large plasmid. helsinki.fi This is distinct from the plasmid carrying the genes for leucocin A, another bacteriocin produced by the same strain. nih.govresearchgate.net The presence of these genes on plasmids facilitates their transfer between bacterial strains, contributing to the dissemination of bacteriocin production capabilities in microbial communities.

Transcriptional Regulation and Gene Expression

The biosynthesis of many class IIa bacteriocins is regulated by a quorum-sensing mechanism, often involving a three-component system. helsinki.fi However, for leucocin C, the specific regulatory mechanisms governing the transcription of its operons are not as well-defined in the available literature. It is known that the structural and immunity genes (lecCI) are located in one operon, while the transporter genes (lecXTS) are in another, suggesting the potential for coordinated regulation. nih.govresearchgate.net The expression of leucocin C has been successfully achieved in heterologous hosts like Lactococcus lactis and the probiotic yeast Saccharomyces boulardii by placing the lecC gene under the control of strong, inducible promoters. nih.govresearchgate.netd-nb.infonih.gov

Heterologous Expression Systems for Enhanced Leucocin C Production

To overcome the limitations of production in its native host and to facilitate its application, heterologous expression systems have been developed for leucocin C. helsinki.fi These systems allow for the production of the bacteriocin in well-characterized, food-grade microorganisms, offering a more controlled and potentially higher-yield manufacturing process. helsinki.finih.gov

Utilization of Lactococcus lactis as a Host System

Lactococcus lactis is a widely used host for the heterologous production of bacteriocins due to its status as a "generally recognized as safe" (GRAS) organism and its extensive use in the dairy industry. nih.govnih.govfrontiersin.org It has been successfully employed as a cell factory for producing active leucocin C. nih.govnih.gov Researchers have introduced the leucocin C gene into L. lactis strains, such as L. lactis NZ9000, resulting in the successful secretion of the functional bacteriocin. nih.govnih.gov The recombinant L. lactis demonstrated the ability to produce leucocin C that was effective against target pathogens like Listeria monocytogenes and Leuconostoc mesenteroides, as shown by the formation of large inhibition zones in agar (B569324) diffusion assays. nih.govresearchgate.net This successful expression in a food-grade bacterium opens avenues for its use as a protective culture in food fermentations. helsinki.fi

Fusion with Signal Sequences (e.g., usp45)

A key strategy for achieving efficient secretion of heterologous proteins in L. lactis is the use of specific signal sequences. researchgate.net For leucocin C production, the native signal sequence of the lecC gene was replaced with the signal sequence from the usp45 gene. nih.govhelsinki.fi The usp45 gene encodes the major secreted protein in L. lactis, and its signal peptide is highly effective at directing proteins into the Sec-dependent secretion pathway. researchgate.net

This fusion strategy involves cloning the DNA segment encoding the mature part of the leucocin C peptide and ligating it to the usp45 signal sequence. nih.govresearchgate.net This construct is then placed into an expression vector, such as the nisin-inducible vector pLEB690, which allows for controlled and high-level expression in L. lactis. helsinki.firesearchgate.net The use of the usp45 signal sequence proved to be highly efficient, leading to the successful secretion of bioactive leucocin C by the recombinant L. lactis host. nih.govscispace.com This approach not only ensures that the bacteriocin is correctly targeted for export from the cell but also facilitates its production in a soluble, active form in the culture medium. helsinki.fi

Table 2: Components of the Heterologous Expression System for Leucocin C

Component Description Role in the System
Host Organism Lactococcus lactis (e.g., strain NZ9000) A food-grade bacterial host for safe and efficient protein production. nih.govnih.gov
Expression Vector pLEB690 A nisin-inducible plasmid that carries the gene construct. helsinki.firesearchgate.net
Promoter Nisin-inducible promoter (PnisA) Allows for controlled, high-level expression of the target gene upon induction with nisin. researchgate.netmdpi.com
Structural Gene Mature lecC The gene sequence encoding the active leucocin C peptide, without its native signal sequence. nih.govresearchgate.net

| Signal Sequence | usp45 signal sequence | Fused to the mature lecC gene to direct the secretion of the bacteriocin out of the L. lactis cell. nih.govhelsinki.firesearchgate.net |

Molecular Characteristics and Structural Functional Relationships of Leucocin C

Amino Acid Sequence Analysis and Homology

The primary structure of Leucocin C provides foundational insights into its classification and function. Analysis reveals a specific sequence rich in cationic and hydrophobic residues, which is typical for membrane-acting peptides.

The complete amino acid sequence of Leucocin C produced by Leuconostoc mesenteroides has been determined as: K-N-Y-G-N-G-V-H-C-T-K-K-G-C-S-V-D-W-G-Y-A-W-T-N-I-A-N-N-S-V-M-N-G-L-T-G-G-N-A-G-W-H-N nih.gov

Interactive Table: Amino Acid Sequence of Leucocin C

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Insights into Secondary and Tertiary Structure

The three-dimensional conformation of Leucocin C is critical for its function, particularly its ability to interact with and disrupt bacterial membranes. Its structure is dynamic, adopting a more defined conformation upon contact with a membrane-like surface.

In aqueous solutions, Leucocin C is largely unstructured. However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles, it undergoes a significant structural transition. nih.govmicrobiologyresearch.orgCircular dichroism studies have shown that in these environments, Leucocin C adopts a structure with a significant proportion of β-sheets. nih.govmicrobiologyresearch.orgTheoretical predictions from this data suggest that Leucocin C's structure is composed of approximately 48% β-sheet content in such environments. nih.govmicrobiologyresearch.orgThe N-terminal part of the peptide, stabilized by the disulfide bridge, is predicted to form two β-strands. nih.govmicrobiologyresearch.orgThe C-terminal region is thought to form an amphiphilic α-helix that penetrates the target cell membrane.

Leucocin C contains a single intramolecular disulfide bond that connects the cysteine residues at position 9 and position 14. nih.govmicrobiologyresearch.orguniprot.orgThis Cys9-Cys14 bridge is a conserved feature among most class IIa bacteriocins and is indispensable for the peptide's structural integrity and biological activity. nih.govnih.govThe bridge creates a small, stable, N-terminal loop structure, which includes part of the YGNGV motif. nih.govmicrobiologyresearch.orgThis stabilized structure is essential for the correct presentation of the N-terminal domain to its receptor on the target cell membrane. nih.govStudies on the related Leucocin A have demonstrated that the disruption of this conserved disulfide bridge leads to a critical loss of antimicrobial properties, highlighting its fundamental role in the bacteriocin's function. nih.gov

Structure-Activity Relationship Studies

The antimicrobial activity of Leucocin C is a direct consequence of its specific structural features, which facilitate a multi-step interaction with the target bacterial cell.

The bactericidal mechanism is initiated by the N-terminal domain. The conserved YGNGV motif, held in a specific conformation by the Cys9-Cys14 disulfide bridge, is responsible for the initial, high-affinity binding to a specific receptor on the target cell, often a component of the mannose phosphotransferase system (Man-PTS). nih.gov Following this initial docking, the C-terminal part of the peptide, which forms an amphiphilic α-helix, inserts into the cell membrane. This insertion leads to the formation of pores, disrupting the membrane potential and causing the leakage of essential ions and molecules, ultimately leading to cell death. researchgate.netA key feature of Leucocin C's structure-activity relationship is the stabilization of its C-terminal hairpin structure in the membrane. Unlike pediocin, which uses a second disulfide bridge for this purpose, Leucocin C's structure is stabilized by interactions involving tryptophan residues near the C-terminus with the membrane interface. researchgate.netThis demonstrates how subtle variations in structure among class IIa bacteriocins can achieve the same functional outcome of membrane disruption.

Identification of Critical Residues for Antimicrobial Activity

The antimicrobial activity of class IIa bacteriocins is well-established to be dependent on specific residues and conserved motifs. These peptides typically possess a highly conserved N-terminal region containing the consensus sequence YGNGV, which is crucial for their bactericidal action. frontiersin.org Additionally, a disulfide bond formed between two cysteine residues in the N-terminal domain is a characteristic feature of this bacteriocin (B1578144) class, contributing to the conformational stability required for activity. creative-proteomics.com

While the YGNGV motif and the disulfide bond are conserved in Leucocin C and are presumed to be critical for its function, specific site-directed mutagenesis studies on Leucocin C to definitively identify all essential residues have not been extensively reported in publicly available scientific literature. Such studies, involving the systematic substitution of individual amino acids, are a common and powerful technique to elucidate the precise role of each residue in the peptide's antimicrobial potency and spectrum. plos.org The application of this technique to Leucocin C would provide invaluable data on the specific contributions of its amino acid constituents to its anti-listerial activity.

Table 1: Conserved Features of Class IIa Bacteriocins Relevant to Leucocin C

FeatureDescriptionPresumed Importance for Leucocin C Activity
YGNGV Motif A highly conserved sequence in the N-terminal region of class IIa bacteriocins. frontiersin.orgEssential for antimicrobial activity, likely involved in receptor binding or membrane interaction.
Disulfide Bond A covalent bond between two cysteine residues in the N-terminal domain. creative-proteomics.comCrucial for maintaining the correct three-dimensional structure necessary for biological function.

Impact of C-terminal Truncation on Activity

The C-terminal region of class IIa bacteriocins is generally more variable than the N-terminal domain and is believed to be involved in determining the specificity of the bacteriocin's interaction with target cells. Alterations, such as truncation of this region, can have significant effects on the antimicrobial activity and spectrum of the peptide.

Methodologies for Purification and Academic Characterization of Leucocin C

Extraction and Initial Recovery Techniques

The initial step in purifying Leucocin C involves concentrating the bacteriocin (B1578144) from the cell-free supernatant of the producer organism's culture.

Ammonium (B1175870) sulfate (B86663) precipitation is a widely employed initial recovery method for Leucocin C and other bacteriocins. asm.orgscielo.brnih.gov This technique leverages the principle of "salting out," where high concentrations of a salt like ammonium sulfate reduce the solubility of proteins, causing them to precipitate. The precipitated protein fraction, which includes Leucocin C, can then be collected by centrifugation. scielo.brnih.gov The percentage of ammonium sulfate saturation used for precipitation can be optimized to maximize the recovery of the target bacteriocin. For instance, studies have reported using saturation levels ranging from 60% to 70% for bacteriocin precipitation. scielo.brnih.gov Following precipitation, the collected pellet is typically redissolved in a minimal volume of a suitable buffer and may undergo dialysis to remove excess salt. nih.gov This initial step serves to concentrate the bacteriocin and remove some impurities from the culture supernatant. scielo.br

Chromatographic Purification Strategies

Following initial recovery, a series of chromatographic techniques are employed to separate Leucocin C from other contaminating proteins and molecules based on its specific physicochemical properties such as charge, size, and hydrophobicity.

Ion-exchange chromatography (IEX) is a crucial step in the purification of Leucocin C, separating molecules based on their net charge. nih.govtrinitybiotech.comlibretexts.org In this technique, the crude or partially purified bacteriocin sample is loaded onto a column containing a resin with charged functional groups. libretexts.orglibretexts.org For Leucocin C, which is a positively charged peptide at a pH below its isoelectric point, a cation-exchange resin such as CM-cellulose or SP Sepharose is often utilized. libretexts.orgnih.govresearchgate.net The bacteriocin binds to the negatively charged resin, while neutral and negatively charged molecules pass through the column. libretexts.org Elution of the bound Leucocin C is typically achieved by applying a salt gradient (e.g., NaCl) or by changing the pH of the buffer, which disrupts the electrostatic interactions between the bacteriocin and the resin. scielo.bryoutube.com Another material, the Sep-Pak C18 cartridge, which operates on the principle of reverse-phase chromatography, has also been used in the purification of Leucocin C. nih.gov

Gel filtration, also known as size exclusion chromatography, separates molecules based on their size and shape. asm.orgresearchgate.net This technique employs a column packed with porous beads, such as Sephadex G-50. scielo.br Larger molecules, which are excluded from the pores of the beads, travel through the column more quickly and elute first. Smaller molecules, like Leucocin C, can enter the pores, resulting in a longer retention time and later elution. This method is effective in separating Leucocin C from larger proteins and other macromolecules that may have remained after previous purification steps.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution technique that is often the final step in the purification of Leucocin C. asm.orgnih.govnih.gov This method separates molecules based on their hydrophobicity. hplc.euharvardapparatus.com The stationary phase in RP-HPLC is nonpolar (e.g., C8 or C18 alkyl chains bonded to silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile (B52724) or isopropanol, often with an ion-pairing agent like trifluoroacetic acid). researchgate.nethplc.eunih.gov Leucocin C, being a peptide with hydrophobic regions, adsorbs to the nonpolar stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase, the hydrophobicity of the mobile phase increases, leading to the elution of the bound bacteriocin. researchgate.net RP-HPLC is highly effective in achieving a high degree of purity for Leucocin C, separating it from very similar molecules. nih.govnih.gov

Spectroscopic and Mass Spectrometry Techniques

Once purified, Leucocin C is subjected to various analytical techniques to confirm its identity and characterize its structure. Mass spectrometry is a key technique used to determine the precise molecular weight of Leucocin C. For instance, the molecular mass of Leucocin C-TA33a has been determined to be 4598 Da. nih.gov A variant, Leucocin C-607, was found to have a molecular size of 4623.05 Da. nih.gov These precise mass measurements are crucial for identifying the bacteriocin and distinguishing it from other peptides.

MALDI-TOF Mass Spectrometry for Molecular Mass Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a crucial analytical technique for determining the precise molecular mass of peptides and proteins like Leucocin C. This soft ionization method is particularly suitable for large, fragile biomolecules that might decompose or fragment using other ionization techniques.

The process involves embedding the purified bacteriocin sample into a large excess of a matrix compound on a metal target plate. A pulsed UV laser is directed at this mixture, causing the matrix to absorb the laser energy. This energy transfer results in the gentle sublimation and ionization of both the matrix and the analyte molecules, carrying them into the gas phase, typically with a single positive charge. The generated ions are then accelerated into a time-of-flight analyzer, a tube under vacuum. The time it takes for an ion to travel the length of the tube and reach the detector is directly proportional to its mass-to-charge ratio (m/z). By measuring this time, the molecular mass of the analyte, in this case, Leucocin C, can be determined with high accuracy.

Research findings have utilized MALDI-TOF MS to identify and characterize different variants of Leucocin C. For instance, Leucocin C-TA33a, produced by Leuconostoc mesenteroides TA33a, was identified as a novel bacteriocin with a predicted molecular mass of 4598 Da. nih.gov In another study, Leucocin C-607, isolated from Leuconostoc pseudomesenteroides 607, was analyzed, and MALDI-TOF mass spectrometry determined its molecular mass to be 4623.05 Da. oup.com

Table 1: Reported Molecular Masses of Leucocin C Variants by MALDI-TOF MS

Leucocin C VariantProducing StrainReported Molecular Mass (Da)Reference
Leucocin C-TA33aLeuconostoc mesenteroides TA33a4598 nih.gov
Leucocin C-607Leuconostoc pseudomesenteroides 6074623.05 oup.com

Circular Dichroism Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of proteins and peptides. The method is based on the differential absorption of left-handed and right-handed circularly polarized light by chiral molecules. wikipedia.org The ordered secondary structures within a protein, such as α-helices, β-sheets, and random coils, result in characteristic CD spectra, particularly in the far-UV region (185-250 nm). harvard.edu

For Leucocin C, which belongs to the class IIa bacteriocins, its structure is crucial for its function. Experimental evidence for class IIa bacteriocins indicates that they often exist as unstructured random coils in aqueous solutions. oup.com However, in the presence of membrane-mimicking environments, such as organic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or lipid vesicles, they adopt a more defined, partly helical structure. oup.comnih.gov

The typical structure of a class IIa bacteriocin consists of two main domains:

N-terminal Domain: A highly conserved, hydrophilic region that forms a three-stranded antiparallel β-sheet, stabilized by a disulfide bridge. This cationic domain is responsible for binding to the target cell membrane. wikipedia.org

C-terminal Domain: A less conserved, hydrophobic or amphiphilic region that forms a hairpin-like structure, often α-helical. nih.govwikipedia.org This domain is involved in penetrating the target cell membrane, leading to pore formation and cell death. wikipedia.org

Studies on Leucocin A, a closely related bacteriocin, using CD spectroscopy have shown that the α-helical region is critical for its antimicrobial activity. nih.gov At elevated temperatures, peptides lacking a stabilizing second C-terminal disulfide bond (which is the case for most leucocins) experience partial disruption of this helical section, correlating with a loss of antimicrobial potency. nih.gov Therefore, CD spectroscopy is an essential tool for understanding the structure-function relationship of Leucocin C, confirming its conformational state under different conditions and identifying the structural elements vital for its bioactivity.

Bioactivity Assays for Determination of Antimicrobial Units (AU)

Bioactivity assays are essential for quantifying the antimicrobial efficacy of bacteriocins like Leucocin C. These assays measure the inhibitory effect of the bacteriocin on a sensitive indicator microorganism. The activity is typically expressed in arbitrary units (AU) per milliliter (AU/mL). The most common methods for this determination are the agar (B569324) well diffusion assay and the critical dilution method. nih.govresearchgate.net

In the agar well diffusion assay , a lawn of a sensitive indicator bacterium (e.g., Listeria monocytogenes) is prepared on an agar plate. Wells are then cut into the agar, and a specific volume of the bacteriocin solution (or its serial dilutions) is placed into each well. researchgate.netbotanyjournals.com After incubation, the bacteriocin diffuses into the agar, creating a circular zone of growth inhibition around the well. The size of this zone is proportional to the concentration and activity of the bacteriocin. botanyjournals.com

The critical dilution method is used to calculate the activity in AU/mL. This involves preparing two-fold or other serial dilutions of the purified bacteriocin solution. nih.gov These dilutions are then tested for their ability to inhibit the indicator strain, often by spotting a small volume onto an agar plate seeded with the indicator. The activity (AU/mL) is defined as the reciprocal of the highest dilution that still produces a clear and definite zone of inhibition. nih.govfrontiersin.org

The calculation is performed using the following formula: AU/mL = (D) x (1000 / V) Where:

D is the reciprocal of the highest dilution factor showing inhibition.

V is the volume of the sample added to the well or spotted on the lawn (in µL). researchgate.netnih.gov

Table 2: Example Calculation of Antimicrobial Units (AU/mL)

This table illustrates a hypothetical scenario for determining the bioactivity of a Leucocin C sample using the critical dilution method, where 10 µL of each dilution is spotted onto a plate.

DilutionDilution FactorReciprocal of Dilution Factor (D)Inhibition ZoneActivity (AU/mL)
Undiluted11+-
1:222+-
1:444+-
1:888+-
1:161616+-
1:323232+-
1:646464+6400
1:128128128--

In this example, the highest dilution showing inhibition is 1:64. The activity is calculated as (64) x (1000 / 10) = 6400 AU/mL.

Mechanism of Action of Leucocin C

Cellular Target Recognition and Interaction

The initial and critical step in the action of Leucocin C is its binding to a specific receptor on the target cell membrane. This recognition is highly specific and is mediated by components of the mannose phosphotransferase system (Man-PTS).

Role of the EII Man IIC domain in Target Specificity

Within the Man-PTS complex, the IIC domain plays a pivotal role in determining the target specificity of class IIa bacteriocins, including Leucocin C. nih.gov Research involving the construction of chimeric Man-PTS systems, using genes from both sensitive (Listeria monocytogenes) and non-sensitive (Lactococcus lactis) species, has demonstrated that the IIC protein is the primary determinant for bacteriocin (B1578144) targeting. nih.gov Specifically, an extracellular loop of the MptC protein (the IIC component in Listeria) has been identified as the region responsible for the specific recognition by these bacteriocins. nih.gov The interaction is thought to occur between the N-terminal region of the bacteriocin and this extracellular loop of the IIC domain. researchgate.net This specific recognition step is what governs the spectrum of activity of Leucocin C, ensuring it acts on particular bacterial species while leaving others unaffected.

Membrane Permeabilization and Pore Formation

Following the initial binding to the Man-PTS, Leucocin C induces profound changes in the integrity of the target cell's cytoplasmic membrane, leading to the formation of pores and subsequent cell death. researchgate.netnih.gov

Disruption of Transmembrane Potential

A key consequence of the interaction between Leucocin C and the Man-PTS is the rapid dissipation of the transmembrane potential. mdpi.com The transmembrane potential, a crucial component of the proton motive force, is essential for various cellular processes, including ATP synthesis and active transport. nih.gov The formation of pores in the membrane by Leucocin C creates channels through which ions can freely move, leading to a collapse of the electrochemical gradient across the membrane. mdpi.comnih.gov This disruption of the transmembrane potential is a critical step in the bactericidal mechanism of pore-forming bacteriocins.

Leakage of Intracellular Components

The pores formed by Leucocin C are not merely ion-selective channels; they are large enough to allow the leakage of essential intracellular molecules. rsc.orgresearchgate.net Following the disruption of the membrane potential, there is an efflux of small cytoplasmic components, such as ions (e.g., K+) and ATP, from the cell. This leakage of vital molecules disrupts cellular homeostasis and contributes significantly to the lethal action of the bacteriocin. The loss of these components, coupled with the inability to generate new energy due to the collapsed transmembrane potential, ultimately leads to cell death. researchgate.netnih.gov

The proposed model for pore formation by class IIa bacteriocins suggests that after the initial binding of the N-terminal domain to the IIC component of the Man-PTS, the C-terminal helical part of the bacteriocin interacts with the transmembrane helices of the IIC and/or IID proteins. researchgate.netresearchgate.net This interaction is believed to trigger conformational changes in the Man-PTS-bacteriocin complex, resulting in the formation of a pore that permeabilizes the membrane. researchgate.netresearchgate.net

Bactericidal vs. Bacteriostatic Activity

The terms bactericidal and bacteriostatic describe whether an antimicrobial agent kills bacteria or simply inhibits their growth, respectively. youtube.com The activity of an antibacterial agent can be influenced by factors such as its concentration, the target organism, and the surrounding conditions. nih.gov

In the case of Leucocin C, its mechanism of action, which involves the formation of pores in the cell membrane leading to the leakage of essential components and dissipation of the transmembrane potential, is indicative of a bactericidal effect. researchgate.netnih.gov This direct and irreversible damage to the cell membrane ultimately leads to cell death rather than a temporary cessation of growth.

A study investigating the efficacy of Leucocin C produced by Escherichia coli against Listeria monocytogenes demonstrated a clear bactericidal effect. nih.gov The cell-mediated delivery of Leucocin C resulted in a significant two-log reduction in the number of viable Listeria cells. nih.gov In contrast, the equivalent concentration of Leucocin C in the spent culture medium only inhibited the growth of the pathogen, suggesting a bacteriostatic effect at that lower, freely diffused concentration. nih.gov This highlights that while Leucocin C is capable of bactericidal activity, the observed effect can be concentration-dependent. At sufficiently high concentrations, as achieved through direct cell-to-cell contact, its action is lethal.

Morphological Changes in Target Cells (e.g., Scanning Electron Microscopy analysis)

The antibacterial activity of Leucocin C against susceptible bacteria, particularly Listeria monocytogenes, is accompanied by significant and observable damage to the cellular structure. Scanning Electron Microscopy (SEM) has been a crucial tool in visualizing the profound morphological alterations induced by this bacteriocin, providing insights into its destructive mechanism of action.

Detailed Research Findings

Research employing SEM has demonstrated that Leucocin C, often in combination with other antibacterial agents, inflicts severe damage upon the cell envelope of target pathogens. In a notable study, the treatment of L. monocytogenes with a supernatant containing co-expressed Leucocin C and Nisin Z resulted in dramatic changes to the bacterial cells' morphology. frontiersin.org Untreated L. monocytogenes cells typically exhibit a normal, intact rod shape with a smooth surface. However, upon exposure to the Leucocin C-containing supernatant, the cells undergo significant structural degradation. frontiersin.org

Observations from this and similar studies on other class IIa bacteriocins reveal a consistent pattern of damage:

Loss of the Outermost Layer: One of the most evident effects is the disappearance of the outermost layer of the bacterial cells. frontiersin.org

Cell Shrinkage and Disruption: Treated cells often appear shrunken or disrupted, indicating a loss of structural integrity. nih.gov

Leakage of Intracellular Contents: The damage to the cell envelope leads to the leakage of cytoplasmic materials, a clear sign of catastrophic cell injury. frontiersin.org

Destruction of the Cell Wall: Studies on related bacteriocins like pediocin have shown that the cell wall of L. monocytogenes can be extensively destroyed. nih.gov

These morphological changes are the physical manifestation of the underlying mechanism of action of class IIa bacteriocins, which involves the formation of pores in the cytoplasmic membrane of the target cells. This disruption of the membrane's integrity leads to the dissipation of the proton motive force, leakage of essential ions and metabolites, and ultimately, cell death. nih.gov

The severity of the morphological changes has been observed to be dose-dependent and can be enhanced by the presence of chelating agents like EDTA, which can destabilize the outer membrane of Gram-negative bacteria and potentially increase the accessibility of the cell membrane in Gram-positive bacteria to bacteriocins. frontiersin.org

Interactive Data Table: Summary of SEM Observations on Listeria monocytogenes Treated with Leucocin C and Other Class IIa Bacteriocins

Treatment ConditionObserved Morphological ChangesReference
Untreated ControlIntact rod-shaped cells with a smooth surface. frontiersin.org
Leucocin C & Nisin Z SupernatantDisappearance of the outermost cell layer, leakage of cell inclusions, severe cell damage. frontiersin.org
PediocinDestruction of the cell wall, release of cellular inclusions, bacterial lysis. nih.gov
Encapsulated EnterocinAltered cell morphology, shrinkage, and disruption of the cell, indicating damage to membrane integrity. nih.gov

Antimicrobial Spectrum of Leucocin C

Efficacy Against Gram-Positive Bacteria

Leucocin C is particularly effective against a range of Gram-positive bacteria, many of which are significant in the context of food spoilage and safety.

Listeria monocytogenes Inhibition

Leucocin C is well-documented for its pronounced inhibitory activity against Listeria monocytogenes, a significant foodborne pathogen. nih.govfrontiersin.orgfrontiersin.orgnih.gov Produced by Leuconostoc carnosum 4010, leucocin C is a class IIa bacteriocin (B1578144) recognized for its ability to impede the growth of this pathogen. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net In fact, the leucocin C-producing strain Leuconostoc carnosum 4010 is utilized as a protective culture in meat products specifically to combat L. monocytogenes. frontiersin.orgfrontiersin.org

Research has demonstrated that leucocin C effectively kills L. monocytogenes by creating pores in the cell membrane, leading to the leakage of cellular contents. researchgate.net Studies have shown that even at low concentrations, leucocin C can inhibit the growth of L. monocytogenes. nih.gov For instance, a recombinant Lactococcus lactis strain engineered to secrete leucocin C showed clear zones of inhibition against L. monocytogenes indicator plates. frontiersin.org The inhibitory effect of leucocin C against L. monocytogenes has been consistently observed in various studies, highlighting its potential as a natural food preservative. frontiersin.orgfrontiersin.orgresearchgate.net

A study involving a recombinant Saccharomyces boulardii strain that secretes leucocin C demonstrated the peptide's ability to inhibit and kill L. monocytogenes. nih.gov The concentrated supernatant from this yeast culture effectively inhibited the growth of the pathogen. nih.gov Furthermore, co-culturing the leucocin C-producing yeast with L. monocytogenes resulted in the efficient killing of the pathogenic bacteria. nih.gov

The co-expression of nisin and leucocin C has been shown to be highly effective against L. monocytogenes. nih.govresearchgate.net This combination results in a more potent antimicrobial activity than either bacteriocin alone. nih.govresearchgate.net Scanning electron microscopy has revealed significant morphological changes in L. monocytogenes cells when treated with a mixture containing leucocin C. nih.govresearchgate.net The practical application of this synergistic effect has been verified in pasteurized milk, indicating its promising use in food processing and preservation. nih.govresearchgate.net

Table 1: Studies on the Inhibition of Listeria monocytogenes by Leucocin C

Study Focus Key Findings References
General Inhibition Leucocin C, produced by Leuconostoc carnosum 4010, is a class IIa bacteriocin that inhibits the growth of Listeria monocytogenes. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net
Mechanism of Action Leucocin C kills L. monocytogenes by forming pores in the cell membrane, causing leakage of solutes. researchgate.net
Recombinant Production Lactococcus lactis and Saccharomyces boulardii engineered to produce leucocin C effectively inhibit L. monocytogenes. frontiersin.orgnih.gov
Synergistic Effects Co-expression of nisin and leucocin C results in enhanced antimicrobial activity against L. monocytogenes. nih.govresearchgate.net
Food Application Leucocin C-producing strains are used as protective cultures in meat products. The co-expression of nisin and leucocin C shows promise for pasteurized milk preservation. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net

Staphylococcus aureus Inhibition

Leucocin C has demonstrated inhibitory activity against Staphylococcus aureus, a versatile pathogen capable of causing a wide range of infections. nih.govresearchgate.net A recombinant strain co-expressing nisin and leucocin C was found to be effective against S. aureus. nih.govresearchgate.net However, it is important to note that some bacteriocins produced by staphylococci can also inhibit pathogenic strains, including methicillin-resistant S. aureus (MRSA). frontiersin.org

Other Lactic Acid Bacteria (e.g., Lactobacillus curvatus, Enterococcus faecalis, Leuconostoc spp., Pediococcus spp., Carnobacterium spp.)

Leucocin C exhibits a broad spectrum of activity against other lactic acid bacteria. uniprot.orguniprot.org Leucocin F10, a bacteriocin from Leuconostoc carnosum, has been shown to inhibit Lactobacillus sake, Leuconostoc spp., and Enterococcus faecalis. nih.gov Similarly, Leucocin OZ, another bacteriocin from Leuconostoc carnosum, displays activity against a wide range of Gram-positive bacteria, including many associated with food spoilage. researchgate.net

Bacillus spp. (e.g., Bacillus subtilis, Bacillus cereus)

Research has indicated that leucocin C has inhibitory effects on Bacillus species. One study showed that a leucocin produced by Leuconostoc lactis SM2 had antimicrobial activity against Bacillus subtilis. researchgate.net Another bacteriocin, leucocin H, which consists of two peptides, inhibits Bacillus cereus. nih.gov Furthermore, a novel bacteriocin from Bacillus subtilis HD15, which is related to subtilosin A, exhibited high antimicrobial activity against Bacillus cereus. nih.gov

Limited or Moderate Activity Against Gram-Negative Bacteria (e.g., Salmonella enterica, Escherichia coli)

The antimicrobial activity of leucocin C against Gram-negative bacteria is generally considered to be limited or moderate. nih.govresearchgate.net Studies have shown that a recombinant strain co-expressing nisin and leucocin C exhibits moderate activity against Salmonella enterica serovar Enteritidis and Escherichia coli. nih.govresearchgate.net However, the antibacterial activity of the supernatant from this recombinant strain was enhanced in the presence of a low concentration of EDTA. nih.govresearchgate.net

It has been noted that while probiotic yeast Saccharomyces boulardii does not have direct antimicrobial effects, it can bind to some enteric pathogens such as Salmonella and E. coli. nih.gov One study reported that a leucocin produced by Leuconostoc lactis SM2 showed antimicrobial activity against E. coli. researchgate.net

Factors Influencing Antimicrobial Activity (e.g., pH, temperature)

The antimicrobial efficacy of leucocin C is influenced by several environmental factors, most notably pH and temperature.

Leucocin C and its variants generally exhibit stability over a wide pH range. researchgate.net For instance, Leucocin OZ was found to be active over a broad pH range of 2 to 12. researchgate.net Another bacteriocin, Leucocin F10, is heat resistant up to 121°C for 10 minutes at a pH of 3.0. nih.gov The production of leucocin F10 occurs at temperatures between 4 and 30°C, with maximum activity obtained at a pH of 6.0. nih.gov Similarly, the production of leucocin H takes place at temperatures as low as 6°C and at a pH below 7. nih.gov

The stability of bacteriocins under various conditions is a key factor for their potential application. For example, a bacteriocin from Bacillus subtilis HD15 maintained its activity in a pH range of 2 to 10 and at temperatures from 0 to 70°C. nih.gov

Table 2: Influence of pH and Temperature on Leucocin Activity

Leucocin Variant Effective pH Range Effective Temperature Range References
Leucocin OZ 2 - 12 Stable up to 121°C for 15 min researchgate.net
Leucocin F10 Max activity at 6.0 Production at 4-30°C; Heat resistant at 121°C for 10 min (at pH 3.0) nih.gov
Leucocin H Production below 7.0 Production down to 6°C nih.gov
B. subtilis HD15 Bacteriocin 2 - 10 0 - 70°C nih.gov

Resistance and Immunity Mechanisms Associated with Leucocin C

Immunity Proteins in Producer Strains (e.g., LecI)

The primary defense of a bacteriocin-producing organism is the synthesis of a specific immunity protein. nih.gov In the case of Leucocin C, produced by Leuconostoc carnosum 4010, this protective function is carried out by the LecI protein. researchgate.netnih.gov The gene encoding LecI, lecI, is located in an operon alongside lecC, the structural gene for Leucocin C. researchgate.netnih.gov

LecI is a 97-amino acid protein. nih.gov Genetic analysis has revealed that it shares significant homology with immunity proteins from other class IIa bacteriocins, such as sakacin P and listeriocin, with a 48% similarity. researchgate.netnih.gov The function of LecI has been experimentally confirmed; when the lecI gene was expressed in the otherwise sensitive Listeria monocytogenes, the host strain exhibited reduced sensitivity to Leucocin C, thereby corroborating the immunity function of LecI. researchgate.netnih.gov

The mechanism of self-protection for class IIa bacteriocins is an active and intricate process. It is understood that the immunity protein must interact with either the bacteriocin (B1578144) itself or its specific cellular receptor to confer protection. mdpi.com For bacteriocins that use the mannose phosphotransferase system (Man-PTS) as a receptor, including Leucocin C, the immunity protein is thought to prevent the bacteriocin from lethally permeabilizing the producer cell's membrane. pnas.orgnih.gov

Evidence suggests that the immunity protein, the bacteriocin, and the Man-PTS receptor form a strong, stable ternary complex. mdpi.compnas.org This complex formation is triggered by the presence of the bacteriocin in the extracellular environment. The initial binding of the bacteriocin to its Man-PTS receptor is a prerequisite for the subsequent binding of the immunity protein. mdpi.com By forming this tripartite complex, the immunity protein effectively neutralizes the bacteriocin's pore-forming activity, blocking the channel and preventing the lethal leakage of cellular components that would otherwise lead to cell death. mdpi.compnas.org In the producer cell, the cognate immunity protein is tightly associated with the bacteriocin-bound receptor, ensuring its survival. pnas.org

Mechanisms of Target Bacterial Resistance to Class IIa Bacteriocins

Target bacteria can evade the antimicrobial action of class IIa bacteriocins like Leucocin C through several adaptive resistance mechanisms. These strategies often involve modifications to the bacterial cell surface, which is the primary site of bacteriocin interaction. nih.gov The frequency of spontaneous resistance in sensitive strains can range from 10⁻⁴ to 10⁻⁹. nih.gov

A primary and widely reported mechanism of high-level resistance to class IIa bacteriocins is the alteration of the target receptor, the Mannose Phosphotransferase System (Man-PTS). nih.govasm.org The Man-PTS, specifically the IIC and IID membrane components, serves as the docking site for these bacteriocins. nih.govasm.org Target bacteria can achieve resistance by downregulating or completely turning off the expression of the genes encoding the Man-PTS components. nih.govnih.gov

This reduction in receptor availability on the cell surface prevents the bacteriocin from binding and subsequently inserting into the membrane to form pores. nih.gov This mechanism has been observed in various bacteria, including Listeria monocytogenes, upon exposure to class IIa bacteriocins. nih.govnih.gov Resistant mutants often show reduced or absent levels of the MptA subunit of the Man-PTS. nih.gov This resistance phenotype is generally stable, suggesting it results from stable genetic changes in regulatory genes that control Man-PTS expression. nih.gov Interestingly, this strategy can sometimes lead to a shift in metabolism, where reduced growth on glucose (transported by Man-PTS) is compensated by enhanced growth on other sugars like galactose. nih.govnih.gov

Two key alterations include:

Membrane Fluidity: Resistance can be associated with an increase in membrane fluidity. This is achieved by modifying the fatty acid composition of the cell membrane, such as increasing the proportion of unsaturated and longer-chain fatty acids. researchgate.netresearchgate.net A more fluid membrane is thought to destabilize the "barrel-stave" oligomerization of bacteriocin molecules required for stable pore formation. researchgate.net

Cell Surface Charge: The bacterial cell surface is typically anionic. Resistance mechanisms often involve reducing this net negative charge to create an electrostatic repulsion against the positively charged bacteriocin peptides. This can be accomplished in two ways:

Modification of teichoic acids by incorporating positively charged D-alanine residues, mediated by the dltABCD operon. nih.govresearchgate.net

Modification of anionic phospholipids (B1166683) (like phosphatidylglycerol) with positively charged amino acids (like L-lysine), a reaction catalyzed by the MprF protein. nih.govresearchgate.net This results in an increase in zwitterionic or cationic phospholipids, reducing the membrane's negative charge and hindering bacteriocin binding. researchgate.net

A fascinating resistance strategy is known as immune mimicry. In this scenario, a non-bacteriocin-producing strain can gain protection by acquiring and expressing genes that are homologous to the immunity systems of producer strains. nih.gov These so-called "orphan immunity genes" allow the target bacterium to produce a functional equivalent of the bacteriocin's own immunity protein. nih.gov This mechanism has been reported for class II bacteriocins. By producing a protein that can likely interact with the bacteriocin-receptor complex in the same way the original immunity protein does, the target cell effectively mimics the producer's self-protection system to achieve resistance. nih.gov

Ecological Role and Evolutionary Significance of Leucocin C

Role in Microbial Competition and Niche Exclusion

Leucocin C, a class IIa bacteriocin (B1578144), plays a significant role in mediating microbial competition, primarily by inhibiting the growth of susceptible Gram-positive bacteria. nih.gov Produced by lactic acid bacteria such as Leuconostoc carnosum and Leuconostoc pseudomesenteroides, its primary function is to provide the producing organism with a competitive advantage in complex microbial environments like food products. nih.govnih.gov The primary target of Leucocin C is often the foodborne pathogen Listeria monocytogenes. nih.govnih.gov

By producing and secreting Leucocin C, the host bacterium can effectively eliminate or suppress the growth of competing strains that share the same ecological niche. This antagonistic interaction, known as antibiosis, is a key mechanism for niche exclusion. nih.gov For instance, Leuconostoc carnosum 4010, used as a protective culture in meat products, produces Leucocin C to kill L. monocytogenes, thereby securing resources and space. nih.gov The bactericidal effect of Leucocin C is more potent than simple growth inhibition; cell-mediated delivery of Leucocin C by engineered Escherichia coli resulted in a significant two-log reduction of Listeria, a far greater impact than that of the free bacteriocin in culture medium. nih.gov This demonstrates a powerful mechanism for outcompeting sensitive pathogens in a shared environment.

Modulation of Competitive Landscapes in Microbial Communities

The production of Leucocin C can significantly alter the composition and dynamics of microbial communities. In food systems, its presence can shift the balance from a pathogen-permissive environment to one dominated by the protective, Leucocin C-producing culture. This modulation is evident in its application in pasteurized milk, where it effectively controls L. monocytogenes. nih.gov

The strategic advantage of Leucocin C can be further amplified when used in combination with other bacteriocins. Research has shown that co-expressing Leucocin C with Nisin Z in Lactococcus lactis results in a synergistic or enhanced antimicrobial effect. nih.gov This combination is effective not only against L. monocytogenes but also shows activity against Staphylococcus aureus and, moderately, against Gram-negative bacteria like Salmonella enterica and Escherichia coli when combined with a chelating agent like EDTA. nih.gov This ability to create a broader spectrum of inhibition showcases how Leucocin C can be a tool to fundamentally reshape the competitive landscape within a microbial community, favoring the producer and other resistant organisms while suppressing a range of competitors.

Potential as Signaling Molecules in Bacterial Interactions

While the primary recognized role of bacteriocins like Leucocin C is direct antagonism, the production systems for these peptides are often tied into complex bacterial communication networks. The regulation of bacteriocin production is frequently linked to quorum sensing, a process where bacteria monitor their population density through the exchange of signaling molecules. Although Leucocin C itself is primarily known as the killing agent, its synthesis is a response to these intricate interactions.

The genes responsible for bacteriocin production, transport, and immunity are typically organized in operons, and their expression is tightly regulated. This regulation allows the producing organism to initiate bacteriocin synthesis when the cell population is dense enough to make it ecologically advantageous. While current research has focused on the antimicrobial activity of Leucocin C, the potential for it or its associated peptides to play a secondary role in cell-to-cell signaling within or between species remains an area for further investigation. The act of producing a potent antimicrobial itself sends a powerful signal to the surrounding microbial community, influencing the behavior and viability of neighboring cells.

Evolutionary Aspects of Bacteriocin Production and Immunity

The evolution of the Leucocin C system is a clear example of microbial arms race dynamics, involving the co-evolution of a toxin (the bacteriocin) and its specific antidote (the immunity protein). The genetic basis for this system in L. carnosum 4010 reveals key evolutionary features. The genes for Leucocin C production (lecC) and immunity (lecI) are located together on a plasmid. nih.gov This plasmid-borne nature facilitates horizontal gene transfer, allowing the rapid dissemination of this competitive trait among compatible bacteria.

The system is organized into distinct operons: one containing the structural gene for the Leucocin C precursor and the immunity protein (LecI), and another encoding the ABC transporter and accessory proteins required for its secretion. nih.gov The immunity protein, LecI, is crucial for the survival of the producer, as it specifically neutralizes the bacteriocin, preventing self-intoxication. The evolution of this immunity is as critical as the evolution of the toxin itself. The LecI protein shares 48% homology with the immunity proteins for sakacin P and listeriocin, suggesting a common evolutionary ancestor for these class IIa bacteriocin immunity systems. nih.gov

Furthermore, the discovery of natural variants, such as Leucocin C-607 from Leuconostoc pseudomesenteroides 607, which differs by a single amino acid from the Leucocin C produced by L. carnosum 4010, highlights the ongoing evolution of these peptides. nih.gov This variation can lead to altered activity spectra or potency, reflecting adaptation to different competitive pressures and target organisms.

Interactive Data Tables

Table 1: Genetic Components of the Leucocin C System in L. carnosum 4010 This table summarizes the genes and operons involved in the production of and immunity to Leucocin C as identified in Leuconostoc carnosum 4010. nih.gov

Gene/OperonEncoded Protein/FunctionKey Characteristics
lecCI operon Encodes the bacteriocin and its immunity protein.
lecCLeucocin C precursorThe structural gene for the antimicrobial peptide.
lecILecI immunity proteinA 97-amino acid protein that protects the producer cell. Shares homology with other bacteriocin immunity proteins.
lecXTS operon Encodes the transport machinery for secreting Leucocin C.
lecXABC transporter componentPart of the ATP-binding cassette transporter system.
lecTABC transporter componentPart of the ATP-binding cassette transporter system.
lecSAccessory proteinAssists in the transport and processing of the bacteriocin.

Table 2: Documented Inhibitory Activity of Leucocin C This table outlines the demonstrated targets of Leucocin C and the context of the findings.

Target OrganismProducing Strain / SystemObserved EffectSource
Listeria monocytogenesLeuconostoc carnosum 4010Inhibition and killing in meat products. nih.gov
Listeria monocytogenesEngineered Escherichia coliTwo-log reduction in cell count (bactericidal). nih.gov
Listeria monocytogenesLactococcus lactis N8-r-lecCI (co-expressed with Nisin Z)Effective inhibition in pasteurized milk. nih.gov
Leuconostoc mesenteroidesLactococcus lactis (heterologous expression)Large halos of inhibition on indicator lawns. nih.gov
Staphylococcus aureusLactococcus lactis N8-r-lecCI (co-expressed with Nisin Z)Effective inhibition. nih.gov

Advanced Research Methodologies and Techniques in Leucocin C Studies

Molecular Cloning and Genetic Engineering Approaches

Molecular cloning and genetic engineering have been fundamental in characterizing and harnessing the potential of Leucocin C. These approaches have allowed for the identification of the genetic determinants of Leucocin C production and the transfer of its synthesis capabilities to other microorganisms. frontiersin.orgnih.gov

A key breakthrough in Leucocin C research was the characterization of the genes responsible for its production in Leuconostoc carnosum 4010. wikipedia.org It was discovered that the genes for Leucocin C are located on a plasmid, separate from those of another bacteriocin (B1578144), Leucocin A, produced by the same strain. wikipedia.org The Leucocin C gene cluster is organized into two distinct operons. wikipedia.orgresearchgate.net The first operon, lecCI, encodes the Leucocin C precursor and its associated immunity protein, LecI. wikipedia.org The second operon, lecXTS, is responsible for the transport of the bacteriocin and includes genes for an ABC transporter and an accessory protein. wikipedia.org

The power of genetic engineering has been demonstrated through the successful heterologous expression of Leucocin C in various host organisms. For instance, the mature part of the lecC gene was fused with the usp45 signal sequence in the secretion vector pLEB690 for expression in Lactococcus lactis. wikipedia.orgnih.gov This resulted in the efficient secretion of bioactive Leucocin C, as evidenced by its strong inhibitory activity against Listeria monocytogenes and Leuconostoc mesenteroides. wikipedia.org Furthermore, Leucocin C has been successfully expressed in the probiotic yeast Saccharomyces boulardii. unite.itnih.gov The lecC gene was cloned into a suitable vector, leading to the secretion of a peptide with the corresponding molecular weight and anti-listerial activity of Leucocin C. unite.itnih.gov These studies highlight the potential of using genetically engineered food-grade organisms for the production of Leucocin C.

The table below summarizes key findings from molecular cloning and genetic engineering studies of Leucocin C.

Host OrganismVector SystemKey FindingsReference
Lactococcus lactispLEB690Efficient secretion of bioactive Leucocin C. wikipedia.orgnih.gov
Saccharomyces boulardiiNot specifiedSecretion of a peptide with Leucocin C's molecular weight and anti-listerial activity. unite.itnih.gov
Escherichia coliNot specifiedTransfer of Leucocin C production for cell-mediated killing of Listeria monocytogenes. lifesct.com

Gene Knockout and Mutagenesis Studies

Gene knockout and mutagenesis are powerful techniques to probe the function of specific genes and amino acid residues in the activity of bacteriocins like Leucocin C. While comprehensive gene knockout studies specifically targeting the Leucocin C operon are not extensively detailed in available literature, the principles of these techniques are well-established and their application to Leucocin C research is a logical next step.

The general workflow for site-directed mutagenesis of the lecC gene would involve:

Designing primers containing the desired mutation.

Using these primers in a polymerase chain reaction (PCR) with a plasmid containing the wild-type lecC gene as a template.

Transformation of the resulting mutated plasmid into a suitable expression host.

Expression and purification of the mutated Leucocin C peptide.

Comparative analysis of the antimicrobial activity of the mutant and wild-type bacteriocins.

Proteomics and Metabolomics for Cellular Response Analysis

Proteomics and metabolomics are large-scale analytical approaches that provide a global view of the changes in protein and metabolite profiles of a cell in response to external stimuli, such as treatment with a bacteriocin. frontiersin.org While specific proteomic and metabolomic studies on the cellular response to Leucocin C are not yet widely published, research on the effects of other bacteriocins on Listeria monocytogenes provides a strong framework for how these techniques can be applied to understand the mechanism of action of Leucocin C. nih.govfrontiersin.orgrsc.orgnih.gov

Proteomic analysis of L. monocytogenes treated with other anti-listerial bacteriocins has revealed significant changes in the expression of proteins involved in various cellular processes. nih.govfrontiersin.orgrsc.orgnih.gov These include proteins related to:

Cell wall and membrane synthesis: Downregulation of proteins involved in peptidoglycan and teichoic acid synthesis, indicating a disruption of cell envelope integrity. frontiersin.org

Stress response: Upregulation of general stress proteins, suggesting the cell is attempting to cope with the damage induced by the bacteriocin. frontiersin.org

Energy metabolism: Alterations in the levels of enzymes involved in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, reflecting a disruption in cellular energy production. rsc.org

Virulence: Modulation of proteins associated with the virulence of L. monocytogenes. nih.gov

Similarly, metabolomics can identify changes in the intracellular and extracellular concentrations of small molecules, providing insights into the metabolic state of the cell. frontiersin.orgnih.gov For instance, treatment with a bacteriocin could lead to the leakage of intracellular metabolites due to membrane disruption, which can be detected by metabolomic techniques.

The application of proteomics and metabolomics to study the effects of Leucocin C on target bacteria would provide a comprehensive understanding of its mode of action, potentially revealing novel targets and resistance mechanisms.

Bioinformatic Tools for Sequence Analysis and Structure Prediction

Bioinformatic tools are indispensable for the analysis of bacteriocin sequences and the prediction of their three-dimensional structures. mdpi.comresearchgate.net These computational approaches provide valuable insights into the structure-function relationships of bacteriocins like Leucocin C, guiding further experimental studies. mdpi.comnih.gov

Sequence analysis of Leucocin C has revealed that it belongs to the class IIa, or pediocin-like, family of bacteriocins. wikipedia.org This classification is based on the presence of a conserved N-terminal sequence motif, YGNGV. wikipedia.org Bioinformatic tools such as BLAST (Basic Local Alignment Search Tool) are used to compare the amino acid sequence of Leucocin C with other known proteins in databases, identifying homologous bacteriocins and providing clues about its potential mechanism of action. wikipedia.org

The prediction of the three-dimensional structure of Leucocin C is crucial for understanding how it interacts with the cell membrane of target bacteria. researchgate.netnih.gov Homology modeling is a common approach where the known structure of a related protein (a template) is used to build a model of the target protein. nih.gov Given the structural similarities within the class IIa bacteriocins, the experimentally determined structure of a related bacteriocin like Leucocin A can serve as a template for modeling Leucocin C. researchgate.netresearchgate.net The predicted structure of Leucocin A reveals a flexible N-terminal region and a more structured C-terminal alpha-helix, which is a common feature of many membrane-active peptides. researchgate.netresearchgate.net It is anticipated that Leucocin C shares these structural characteristics.

The table below lists some bioinformatic tools and their applications in Leucocin C research.

Tool/PlatformApplicationReference
BLASTSequence similarity searches and identification of homologous proteins. wikipedia.org
Clustal OmegaMultiple sequence alignment to identify conserved regions. wikipedia.org
Phyre2/SWISS-MODELHomology modeling for 3D structure prediction. nih.gov
I-TASSERProtein structure and function prediction. mdpi.com

Microscopic Techniques for Cellular Morphology and Membrane Integrity (e.g., Scanning Electron Microscopy)

Microscopic techniques, particularly electron microscopy, provide direct visual evidence of the effects of bacteriocins on the cellular morphology and membrane integrity of target bacteria. researchgate.netnih.govresearchgate.net Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have been employed to study the impact of Leucocin C and other bacteriocins on pathogens like Listeria monocytogenes. researchgate.netnih.govresearchgate.netnih.govplos.orgfrontiersin.org

Studies using SEM have shown that treatment of L. monocytogenes with a supernatant containing Leucocin C, especially in combination with EDTA, leads to significant changes in cellular morphology. nih.govplos.org The bacterial cells exhibit a shriveled and collapsed appearance, with visible damage to the cell surface. nih.govplos.org These observations are indicative of a loss of turgor pressure and disruption of the cell envelope.

TEM provides a higher resolution view of the internal structures of the cell. researchgate.netfrontiersin.org In studies of other bacteriocins, TEM has revealed damage to the cell membrane, including the formation of pores and the leakage of cytoplasmic contents. researchgate.net While specific TEM studies on Leucocin C are not extensively documented, the morphological changes observed with SEM suggest that Leucocin C likely induces similar damage to the cell membrane, consistent with the known mechanism of action of class IIa bacteriocins.

These microscopic findings are crucial for confirming the membrane-disrupting activity of Leucocin C and provide a visual representation of its bactericidal effects.

Co-culture and Competition Assays

Co-culture and competition assays are valuable experimental setups to evaluate the antimicrobial efficacy of bacteriocin-producing strains in a more ecologically relevant context. lifesct.comnih.govplos.orgnih.govnih.gov These assays involve growing the Leucocin C-producing strain together with a target pathogen, such as Listeria monocytogenes, and monitoring the population dynamics of both species over time.

In several studies, the co-culture of a Leucocin C-producing strain, or a heterologously expressing strain, with L. monocytogenes has demonstrated a significant reduction in the viability of the pathogen. lifesct.comnih.govplos.orgnih.gov For example, a Lactococcus lactis strain co-expressing nisin and Leucocin C was shown to be highly effective in inhibiting the growth of L. monocytogenes in pasteurized milk. nih.govplos.org This highlights the potential of using Leucocin C-producing cultures as protective agents in food systems.

Competition assays can provide quantitative data on the competitive advantage of the Leucocin C-producing strain. A study involving an engineered Escherichia coli strain that produces Leucocin C and binds to Listeria cells showed a two-log reduction in the Listeria population. lifesct.com This cell-mediated killing was more effective than the equivalent amount of free Leucocin C, demonstrating the benefit of targeted delivery in a competitive environment. lifesct.com

These assays are critical for assessing the practical applicability of Leucocin C-producing bacteria as biocontrol agents and for understanding the dynamics of their interaction with foodborne pathogens. nih.gov

Applications of Leucocin C in Food Biopreservation and Fermentation Technologies

Role as a Natural Biopreservative in Food Systems

Bacteriocins like Leucocin C are considered promising natural preservatives or biopreservatives. nih.gov Their utility in food systems stems from their stability over a range of pH and temperatures, and they are generally tasteless, colorless, and odorless, allowing them to be incorporated into food without altering sensory properties. nih.gov The application of bacteriocins can be achieved by inoculating foods with the bacteriocin-producing bacteria, or by adding purified or semi-purified bacteriocins as food additives. nih.gov

Inhibition of Foodborne Pathogens (e.g., Listeria monocytogenes)

A primary application of Leucocin C is its targeted inhibition of the foodborne pathogen Listeria monocytogenes. frontiersin.orgfrontiersin.org This bacterium is a significant concern in the food industry, particularly in ready-to-eat products. researchgate.net Leucocin C, a class IIa bacteriocin (B1578144), effectively kills L. monocytogenes by creating pores in the cell membrane, which leads to the leakage of cellular components. researchgate.netresearchgate.net

The effectiveness of Leucocin C against L. monocytogenes has been demonstrated in various food models. For instance, the introduction of Leucostoc carnosum 4010, a Leucocin C-producing strain, into vacuum-packaged meat sausage led to a rapid reduction of L. monocytogenes to undetectable levels, with no regrowth observed during storage at 5°C for 21 days. researchgate.net In another study, a beer containing Leucocin C used as a marinade for raw chicken breast inhibited the growth of L. monocytogenes. nih.gov

Combining Leucocin C with other antimicrobials can enhance its efficacy. Research has shown that the co-expression of nisin and Leucocin C by Lactococcus lactis results in highly efficient antimicrobial activity against L. monocytogenes. frontiersin.orgresearchgate.net This combination is particularly promising for applications in products like pasteurized milk. frontiersin.orgresearchgate.net Furthermore, the antimicrobial activity of Leucocin C can be potentiated by the presence of organic acids and chelating agents like EDTA. frontiersin.org

Target PathogenFood System/ModelOutcome of Leucocin C Application
Listeria monocytogenesVacuum-packaged meat sausageReduction to below detection limits for 21 days at 5°C. researchgate.net
Listeria monocytogenesRaw chicken breastInhibition of growth. nih.gov
Listeria monocytogenesPasteurized milkEnhanced inhibition when co-expressed with nisin. frontiersin.orgresearchgate.net
Listeria monocytogenesLaboratory mediaEnhanced killing when produced by E. coli bound to Listeria cells. nih.gov

Control of Spoilage Microorganisms

Beyond its pathogenic targets, Leucocin C also shows potential in controlling the growth of microorganisms that cause food spoilage. researchgate.net Lactic acid bacteria, including species of Leuconostoc, are often associated with the spoilage of packaged, cold-stored meat products. nih.govnih.gov While Leucocin C's primary strength lies in its anti-listerial activity, its broader spectrum can contribute to extending the shelf life of food products by inhibiting some of these spoilage organisms. The use of bacteriocin-producing cultures can be a strategy to control undesirable microbial flora in various food products. researchgate.net

The effectiveness of Leucocin C against spoilage organisms can be influenced by the specific microorganisms present and the food matrix itself. Psychrotrophic lactic acid bacteria are common culprits in the spoilage of refrigerated foods, causing off-flavors, slime, and gas production. nih.govinrae.fr The application of protective cultures producing bacteriocins like Leucocin C can help to manage the growth of these spoilage microorganisms. researchgate.net

Utilization as a Protective Culture in Fermented Foods

The use of bacteriocin-producing lactic acid bacteria as protective cultures is a key strategy in food biopreservation. frontiersin.orgresearchgate.net Leuconostoc carnosum 4010, which produces Leucocin C, is a notable example of a protective culture used in meat products. frontiersin.orgresearchgate.net This approach offers the advantage of continuous in-situ production of the bacteriocin within the food product. frontiersin.org

Impact on Fermentation Processes and Product Quality

The introduction of protective cultures that produce bacteriocins can have a positive impact on fermentation processes and the final product quality. These cultures can help to control the growth of undesirable bacteria, ensuring a more consistent and safe fermentation. researchgate.net The metabolic activity of lactic acid bacteria during fermentation contributes to the development of desirable flavors and textures in fermented foods. nih.gov For example, certain Leuconostoc species are known to produce compounds like mannitol (B672) and volatile organic compounds that enhance the sensory properties of fermented products. nih.gov

Challenges and Limitations in Food Matrix Applications

Despite the promise of Leucocin C as a biopreservative, several challenges and limitations exist in its practical application in food matrices. researchgate.netnih.gov The efficacy of bacteriocins can be diminished by various factors present in the complex environment of food. nih.gov These can include interactions with food components, the development of resistant microorganisms, and the influence of processing conditions. researchgate.netnih.gov

Influence of Food Additives and Chemical Composition

The chemical composition of food and the presence of additives can significantly impact the activity of Leucocin C. researchgate.net Food additives are widely used to improve various qualities of food, but they can also interact with biopreservatives. scivisionpub.comewadirect.com For example, the presence of certain carbohydrates can affect the sensitivity of L. monocytogenes to bacteriocins. researchgate.net

Sensitivity to Proteolytic Enzymes

Leucocin C, like other peptide-based bacteriocins, is susceptible to the action of various proteolytic enzymes. This sensitivity is a significant factor in its application, as its antimicrobial efficacy can be diminished or entirely negated in environments where these enzymes are present, such as in certain food matrices or during gastrointestinal transit. The peptide bonds that constitute the structure of Leucocin C can be hydrolyzed by proteases, leading to a loss of its three-dimensional structure and, consequently, its biological activity.

Research has confirmed the susceptibility of leucocins to a range of proteases. For instance, Leucocin F10, a related bacteriocin, has been shown to be sensitive to proteolytic enzymes. While specific quantitative data on the percentage of activity loss for Leucocin C after treatment with individual enzymes is not extensively detailed in the available literature, the general effects of common proteases on class IIa bacteriocins are well-established. This susceptibility can limit their effectiveness in unheated food products where endogenous or microbial proteases are active.

Table 1: General Sensitivity of Class IIa Bacteriocins to Common Proteolytic Enzymes

Proteolytic EnzymeTypical SourceGeneral Effect on Class IIa Bacteriocin Activity
Trypsin Pancreas, microbialInactivation
Chymotrypsin PancreasInactivation
Pepsin StomachInactivation
Proteinase K Fungus (Engyodontium album)Inactivation
Pronase Streptomyces griseusInactivation

This table reflects the general susceptibility of class IIa bacteriocins to proteolytic enzymes. Specific inactivation kinetics for Leucocin C may vary.

Potential for Trapping by Lipids

A significant challenge in the application of bacteriocins in food preservation is their potential interaction with food components, which can lead to reduced activity. For Leucocin C, a particular concern in high-fat food matrices is the potential for the bacteriocin to be trapped by lipids. While direct studies quantifying the trapping of Leucocin C by lipids are limited, the physicochemical properties of class IIa bacteriocins provide a basis for this potential issue.

Class IIa bacteriocins are cationic and amphiphilic peptides. nih.gov This dual characteristic means they possess both positively charged regions and hydrophobic regions. nih.gov In a food system, the positively charged domains can interact with negatively charged components, while the hydrophobic domains can associate with fatty components. This can lead to the bacteriocin being adsorbed onto the surface of fat globules or partitioned into the lipid phase, effectively sequestering it from the aqueous phase where target bacteria reside. Such interactions reduce the concentration of free, active Leucocin C available to inhibit the growth of spoilage and pathogenic microorganisms. nih.gov Changes in the lipid composition of the target cell membrane have also been correlated with bacteriocin resistance, highlighting the importance of lipid interactions in their mode of action. nih.gov

Strategies for Overcoming Application Challenges (e.g., enhanced production, improved stability)

One promising approach is the use of biotechnology to increase the yield of Leucocin C. The native production by Leuconostoc species can be low, limiting its large-scale application. frontiersin.org To address this, researchers have investigated heterologous expression systems. For instance, the gene encoding Leucocin C has been successfully expressed in other microorganisms, such as Lactococcus lactis and the probiotic yeast Saccharomyces boulardii.

A study involving the co-expression of Leucocin C with another bacteriocin, nisin, in Lactococcus lactis demonstrated a synergistic effect, resulting in highly efficient antimicrobial activity against Listeria monocytogenes. frontiersin.orgnih.gov This recombinant strain showed stronger antibacterial activity than the parent strain. frontiersin.org Similarly, expressing Leucocin C in Saccharomyces boulardii not only resulted in the secretion of the active bacteriocin but also enabled the yeast itself to effectively kill L. monocytogenes.

Another strategy involves improving the delivery of the bacteriocin to the target pathogen. Cell-mediated killing, where the bacteriocin-producing microorganism is bound to the target cells, has been shown to be highly effective. In one study, Escherichia coli was engineered to produce Leucocin C and to display a cell wall binding domain from a Listeria phage. This approach led to a two-log reduction in Listeria, a significantly greater effect than what was observed with the equivalent amount of free Leucocin C. nih.gov This suggests that localizing the bacteriocin at the site of the pathogen can overcome issues of dilution and interaction with the food matrix. nih.gov

Table 2: Research Findings on Strategies to Enhance Leucocin C Application

StrategyHost OrganismTarget PathogenKey FindingsReference
Co-expression with Nisin Lactococcus lactis N8-r-lecCIListeria monocytogenesThe recombinant strain effectively inhibits L. monocytogenes in pasteurized milk. frontiersin.orgnih.gov frontiersin.orgnih.gov
Heterologous Expression Saccharomyces boulardiiListeria monocytogenesThe engineered yeast secreted active Leucocin C and efficiently killed L. monocytogenes.
Cell-mediated Delivery Escherichia coliListeria monocytogenesResulted in a two-log reduction of Listeria, more effective than free Leucocin C. nih.gov nih.gov
Application in Food Matrix Beer containing Leucocin CListeria monocytogenesMarination of chicken strips in the beer reduced viable L. monocytogenes cells. researchgate.net researchgate.net

Synergistic and Combinatorial Strategies Involving Leucocin C

Co-expression with Other Bacteriocins (e.g., Nisin Z) for Enhanced Antimicrobial Activity and Broadened Spectrum

The concurrent expression of Leucocin C with other bacteriocins, such as Nisin Z, has been demonstrated to be a highly effective strategy for augmenting antimicrobial action. nih.govfrontiersin.orgresearchgate.net This approach leverages the distinct mechanisms of action of different bacteriocins to create a more potent and broad-spectrum antimicrobial effect. nih.govfrontiersin.orgresearchgate.net

A notable example is the co-expression of Nisin Z and Leucocin C in Lactococcus lactis. nih.govfrontiersin.orgresearchgate.net Research has shown that a recombinant strain of L. lactis engineered to produce both bacteriocins exhibits significantly stronger antimicrobial activity against various foodborne pathogens compared to strains producing only one of the bacteriocins. nih.govfrontiersin.orgresearchgate.net This enhanced efficacy is particularly effective against Listeria monocytogenes and Staphylococcus aureus, and also shows moderate activity against Gram-negative bacteria like Salmonella enterica serovar Enteritidis and Escherichia coli. nih.govfrontiersin.orgresearchgate.net The stable co-production of these bacteriocins presents a promising application in food preservation, such as in pasteurized milk, to effectively inhibit a wider range of spoilage and pathogenic microorganisms. nih.gov

The rationale behind this enhanced activity lies in the different modes of action of the combined bacteriocins. nih.govfrontiersin.orgresearchgate.net Nisin, a lantibiotic, primarily inhibits cell wall synthesis and forms pores in the cell membrane. Leucocin C, a class IIa bacteriocin (B1578144), also acts on the cell membrane but through a different receptor, leading to membrane permeabilization and cell death. nih.govnih.gov This dual-front attack makes it more difficult for target bacteria to develop resistance and results in a more efficient bactericidal effect. nih.gov

Combination with Non-Bacteriocin Antimicrobial Agents

Pairing Leucocin C with non-bacteriocin antimicrobial agents offers another avenue for synergistic or additive effects, further enhancing its antimicrobial potential.

Chelating Agents (e.g., EDTA)

The combination of Leucocin C with chelating agents such as ethylenediaminetetraacetic acid (EDTA) has been shown to significantly enhance its antimicrobial activity. nih.govresearchgate.net EDTA works by sequestering divalent cations like Ca²⁺ and Mg²⁺, which are essential for maintaining the integrity of the bacterial cell wall and outer membrane, particularly in Gram-negative bacteria. nih.gov This disruption of the outer membrane by EDTA facilitates the access of Leucocin C to its target, the cytoplasmic membrane, thereby increasing its efficacy. nih.gov

In a study involving a supernatant containing co-expressed Nisin and Leucocin C, the addition of a low concentration of EDTA resulted in a marked increase in the antibacterial activity against Listeria monocytogenes, Staphylococcus aureus, and even the Gram-negative Escherichia coli. nih.gov Scanning electron microscopy has revealed that the most significant changes in the cellular morphology of L. monocytogenes occur when treated with a combination of the bacteriocin supernatant and EDTA. nih.govresearchgate.net This synergistic effect has been verified in food models like pasteurized milk, demonstrating its practical potential for enhanced food preservation. nih.gov

Below is a data table summarizing the synergistic effect of a Leucocin C-containing supernatant with EDTA against various pathogens, as indicated by the reduction in the Minimum Inhibitory Concentration (MIC).

PathogenSupernatant MIC (AU/mL)Supernatant + EDTA MIC (AU/mL)Fold Reduction in MIC
Listeria monocytogenes128324
Staphylococcus aureus64164
Escherichia coli>51264>8

Essential Oils and Plant Extracts

The combination of bacteriocins with essential oils and plant extracts is a promising strategy to enhance antimicrobial activity. frontiersin.orgmdpi.com Essential oils, which are complex mixtures of volatile compounds, can disrupt the bacterial cell membrane, thereby increasing its permeability and facilitating the entry of other antimicrobial agents like Leucocin C. mdpi.com While direct studies on the synergy between Leucocin C and specific essential oils are not extensively documented, research on other bacteriocins provides a strong basis for this potential. For instance, the combination of nisin with essential oils like carvacrol (B1668589) and trans-cinnamaldehyde has demonstrated enhanced activity against Gram-negative pathogens. researchgate.net Similarly, combining bacteriocins with plant extracts, which contain a variety of antimicrobial compounds, could lead to a multi-pronged attack on bacterial cells. mdpi.com

Phages and Phage Endolysins

A novel and potent synergistic strategy involves the combination of bacteriocins with bacteriophages (phages) or their lytic enzymes, endolysins. researchgate.netgoogleapis.com Phages are viruses that specifically infect and kill bacteria, while endolysins are enzymes produced by phages to break down the bacterial cell wall from within, leading to cell lysis. researchgate.net The synergy between bacteriocins and these agents arises from their distinct modes of action. googleapis.com While Leucocin C targets the cell membrane, phages and endolysins target the cell wall. researchgate.netgoogleapis.com This dual attack on different cellular structures can be highly effective. Although specific studies on the combination of Leucocin C with phages or endolysins are not widely available, the synergy between other bacteriocins, like nisin, and phage endolysins against pathogens such as Staphylococcus aureus has been successfully demonstrated in food systems like pasteurized milk. nih.govresearchgate.net

Theoretical Basis for Synergistic Interactions (e.g., different modes of action)

The primary mode of action for Leucocin C, a class IIa bacteriocin, is the permeabilization of the target cell's cytoplasmic membrane, leading to the dissipation of the proton motive force and leakage of cellular contents. nih.govnih.gov When combined with another agent that has a different target, the antimicrobial effect can be more than just additive.

For instance:

With Nisin Z: Nisin also targets the cell membrane but has the additional ability to inhibit cell wall synthesis by binding to lipid II. This dual mechanism, coupled with Leucocin C's potent membrane disruption, creates a powerful synergistic effect. nih.gov

With EDTA: The chelating agent EDTA disrupts the outer membrane of Gram-negative bacteria by sequestering divalent cations. This "weakening" of the outer protective layer allows Leucocin C to more easily reach its primary target, the cytoplasmic membrane, resulting in enhanced activity. nih.gov

With Organic Acids: Organic acids lower the external pH, which can increase the stress on the bacterial cell membrane. This can make the membrane more susceptible to the pore-forming action of Leucocin C. nih.gov

With Essential Oils: The hydrophobic components of essential oils can integrate into and disrupt the bacterial cell membrane, creating a more permeable state that facilitates the action of Leucocin C. mdpi.com

With Phages and Endolysins: These agents target the peptidoglycan layer of the bacterial cell wall for degradation. By compromising the cell wall, they provide Leucocin C with easier access to the underlying cytoplasmic membrane, leading to a more rapid and effective bactericidal outcome. researchgate.netgoogleapis.com

In essence, the synergistic partner often acts as a facilitator, either by weakening the cell's defenses or by attacking a different essential component, thereby amplifying the lethal effect of Leucocin C.

Reducing the Development of Antimicrobial Resistance through Combinatorial Approaches

The emergence of antimicrobial resistance is a significant challenge in the effective control of pathogenic bacteria. A promising strategy to mitigate this issue is the use of combinatorial approaches, where multiple antimicrobial agents are used in synergy. This approach can broaden the spectrum of activity, increase efficacy, and, crucially, reduce the likelihood of resistance development. The combination of the bacteriocin leucocin C with other antimicrobial compounds has been investigated as a viable method to combat resistant pathogens.

The rationale behind using antimicrobial combinations lies in the potential for synergistic interactions, where the combined effect of the agents is greater than the sum of their individual effects. This can be particularly effective when the compounds have different modes of action, targeting multiple cellular pathways simultaneously. Such a multi-pronged attack makes it more difficult for bacteria to develop resistance, as they would need to acquire multiple resistance mechanisms concurrently.

Research has demonstrated the enhanced antimicrobial activity of leucocin C when combined with other bacteriocins, such as nisin. frontiersin.orgnih.govhelsinki.fi Nisin, a well-characterized bacteriocin, and leucocin C, a class IIa bacteriocin, have different mechanisms of action, making their combination a potent strategy against foodborne pathogens. frontiersin.orgnih.govhelsinki.fi A study involving a co-expressing strain of Lactococcus lactis that produces both nisin and leucocin C showed highly efficient antimicrobial activity against Listeria monocytogenes and Staphylococcus aureus, and moderate activity against Salmonella enterica serovar Enteritidis and Escherichia coli. frontiersin.orghelsinki.fi

Furthermore, the synergistic effect of a supernatant containing both leucocin C and nisin with the chelating agent ethylenediaminetetraacetic acid (EDTA) has been observed. frontiersin.orgnih.gov EDTA is known to disrupt the outer membrane of Gram-negative bacteria, thereby increasing their permeability to other antimicrobial compounds. The combination of the leucocin C and nisin-containing supernatant with a low concentration of EDTA resulted in a significant enhancement of its antibacterial activity. frontiersin.orgnih.gov

Detailed research findings have quantified the synergistic effects of these combinations. For instance, a checkerboard assay was used to determine the reduction in the Minimum Inhibitory Concentration (MIC) of the nisin-leucocin C supernatant when combined with EDTA against various foodborne pathogens. The results indicated a significant decrease in the MIC of the supernatant, highlighting the potentiation of its antimicrobial effect by EDTA. nih.gov

Table 1: Synergistic Effect of Nisin-Leucocin C Supernatant in Combination with EDTA against Foodborne Pathogens

Target Pathogen MIC of Nisin-Leucocin C Supernatant Alone (Arbitrary Units/mL) Concentration of EDTA (mg/mL) MIC of Nisin-Leucocin C Supernatant in Combination (Arbitrary Units/mL) Fold Reduction in MIC
Listeria monocytogenes ATCC 19155 64 0.0625 16 4
Staphylococcus aureus ATCC 25923 128 0.0312 32 4
Salmonella enterica serovar Enteritidis ATCC 13076 >256 0.0156 64 >4

This table is based on data presented in the study by Liu et al. (2018), where the synergistic activity of a co-expressed nisin and leucocin C supernatant with EDTA was evaluated. The MIC values are presented to illustrate the fold reduction achieved through the combination. nih.gov

The use of such combinatorial strategies presents a promising approach to not only enhance the efficacy of antimicrobial treatments but also to reduce the selective pressure that drives the development of resistance. By employing multiple antimicrobial agents with different targets, the probability of spontaneous resistance mutations conferring resistance to all components of the combination is significantly lowered. nih.gov While the frequency of resistance development to a combination of bacteriocins may not always be a simple product of the individual resistance frequencies, the use of synergistic combinations is a valuable strategy in the fight against antimicrobial resistance. nih.gov

Current Research Gaps and Future Academic Research Directions for Leucocin C

Unraveling Complex Regulatory Networks of Biosynthesis

The genetic determinants for Leucocin C production have been identified in Leuconostoc carnosum 4010, residing on a plasmid and organized into two distinct operons: lecCI and lecXTS. nih.gov The lecCI operon encodes the Leucocin C precursor (LecC) and its immunity protein (LecI), while the lecXTS operon is responsible for the ABC transporter system that secretes the bacteriocin (B1578144). nih.govresearchgate.net While this provides a fundamental understanding, the intricate regulatory networks governing the expression of these genes remain largely uncharacterized.

A significant research gap is the elucidation of the specific regulatory elements and signaling pathways that control Leucocin C production. Unlike some other class IIa bacteriocins, such as sakacin P which is regulated by a two-component system, no regulatory genes have been identified in the immediate flanking regions of the lecC gene cluster. researchgate.net This suggests that the regulatory genes may be located elsewhere on the plasmid or even on the chromosome.

Future research should focus on:

Identifying and characterizing the transcriptional regulators of the lecCI and lecXTS operons. This could involve techniques such as DNA footprinting, electrophoretic mobility shift assays (EMSA), and the use of reporter gene fusions to identify promoter regions and the proteins that bind to them.

Investigating the role of quorum sensing in Leucocin C production. Many bacteriocins are produced in a cell-density-dependent manner, a phenomenon regulated by quorum sensing. researchgate.netnih.govnih.gov Studies are needed to determine if Leucocin C production is regulated by a similar mechanism, and if so, to identify the specific autoinducer peptides and sensor kinases involved.

Mapping the complete regulatory cascade , from environmental signals to gene expression. This would involve a systems-biology approach, integrating transcriptomics, proteomics, and metabolomics to build a comprehensive model of Leucocin C biosynthesis regulation. nih.gov

Detailed Understanding of Receptor-Mediated Interactions

The antimicrobial activity of class IIa bacteriocins, including Leucocin C, is initiated by their binding to specific receptors on the surface of target cells. The mannose phosphotransferase system (Man-PTS) has been identified as the primary receptor for this class of bacteriocins. nih.govnih.govresearchgate.net The interaction is thought to occur between the N-terminal region of the bacteriocin and the IIC and IID domains of the Man-PTS. researchgate.netresearchgate.net

However, a detailed molecular understanding of this interaction for Leucocin C is still lacking. While the general mechanism is understood, the specific amino acid residues involved in the binding of Leucocin C to its receptor and the subsequent conformational changes that lead to pore formation are yet to be fully elucidated.

Future academic research should aim to:

Determine the three-dimensional structure of the Leucocin C-Man-PTS complex. This would provide invaluable insights into the specific molecular interactions and the mechanism of pore formation. nih.gov Techniques such as X-ray crystallography or cryo-electron microscopy could be employed for this purpose.

Identify the key amino acid residues in both Leucocin C and the Man-PTS that are critical for binding. Site-directed mutagenesis studies could be used to systematically alter specific residues and assess their impact on binding affinity and antimicrobial activity.

Investigate the role of the cell membrane composition of the target organism on the activity of Leucocin C. The lipid composition of the cell membrane can influence the insertion and pore-forming activity of bacteriocins.

Engineering for Enhanced Stability and Activity in Diverse Environments

The practical application of Leucocin C, particularly in food systems, is often limited by its stability and activity under various environmental conditions such as pH, temperature, and the presence of other food components. While Leucocin C exhibits good thermal stability, its efficacy can be influenced by the surrounding matrix. researchgate.netnih.gov A novel variant, Leucocin C-607, which differs by a single amino acid, has been identified, suggesting that natural diversity can be a source of improved characteristics. nih.gov

Protein engineering offers a promising avenue for developing Leucocin C variants with enhanced properties. However, there is a lack of published research on the specific engineering of Leucocin C for improved stability and activity.

Future research directions include:

Rational design of Leucocin C variants with improved stability at different pH values and temperatures. This could involve introducing disulfide bonds or altering amino acid residues to increase protein rigidity.

Directed evolution approaches to screen for Leucocin C mutants with enhanced activity in specific food matrices. This would involve generating a library of random mutants and selecting for those with the highest antimicrobial activity in the desired environment.

Investigating the synergistic effects of Leucocin C with other antimicrobial compounds. The combination of Leucocin C with other bacteriocins, such as nisin, or with chelating agents like EDTA has shown promise in enhancing its antimicrobial activity. frontiersin.org Further studies are needed to explore other potential synergistic combinations.

Development of Novel Delivery Systems for Targeted Application

The effective application of Leucocin C often requires its targeted delivery to the site of contamination or infection. While direct addition is an option, the development of advanced delivery systems can improve its efficacy, protect it from degradation, and enable controlled release. nih.gov

Current research has explored the use of probiotic organisms as delivery vehicles. For instance, Saccharomyces boulardii has been genetically engineered to produce and secrete Leucocin C, demonstrating its potential as a live carrier for therapeutic delivery. nih.gov Similarly, Escherichia coli has been engineered to produce Leucocin C and display a Listeria-specific binding domain on its surface, leading to enhanced killing of Listeria monocytogenes. nih.gov

Future research should focus on:

Developing micro- and nano-encapsulation technologies for Leucocin C. Encapsulation can protect the bacteriocin from harsh environmental conditions and allow for its controlled release over time.

Exploring the use of other food-grade microorganisms as production and delivery systems. This could include other lactic acid bacteria that are generally recognized as safe (GRAS).

Investigating the use of bacteriophage-based delivery systems. Bacteriophages could be engineered to carry the gene for Leucocin C and deliver it specifically to pathogenic bacteria.

Advanced Studies on Resistance Development Mechanisms

The emergence of bacterial resistance to antimicrobials is a significant concern. While Leucocin C is a potent antimicrobial, the development of resistance in target organisms such as Listeria monocytogenes has been observed. nih.govnih.gov The primary mechanism of resistance to class IIa bacteriocins involves modifications to the Man-PTS receptor. nih.govnih.gov

Studies have shown that resistance can arise from the downregulation of Man-PTS gene expression or the complete absence of certain subunits of the Man-PTS, which prevents the bacteriocin from binding to its target. nih.govnih.gov This resistance appears to be a stable genetic trait. nih.gov

To combat the development of resistance, future research should focus on:

Understanding the genetic and molecular basis of cross-resistance to different class IIa bacteriocins. nih.gov

Investigating alternative mechanisms of resistance that may exist beyond modifications to the Man-PTS.

Developing strategies to overcome or prevent the development of resistance. This could include the use of Leucocin C in combination with other antimicrobials that have different modes of action or the development of engineered variants that can overcome known resistance mechanisms.

Comprehensive Ecological Studies on its Role in Complex Microbiomes

Leucocin C and similar bacteriocins are produced by a wide range of Leuconostoc and Weissella species, suggesting they play a significant role in the competitive interactions within microbial communities. nih.gov However, our understanding of the ecological role of Leucocin C in complex microbiomes, such as those found in food environments or the gut, is still in its infancy.

While the antagonistic activity of Leucocin C against specific pathogens is well-documented, its broader impact on the composition and function of microbial communities is not fully understood.

Future ecological studies should aim to:

Characterize the impact of Leucocin C on the diversity and structure of complex microbial communities. This could be achieved using high-throughput sequencing techniques to analyze the microbiome of food products or in vitro gut models treated with Leucocin C.

Investigate the role of Leucocin C in mediating inter- and intra-species competition within its natural habitat.

Explore the potential for Leucocin C to act as a signaling molecule , influencing the behavior of other microorganisms in the community beyond direct inhibition.

Innovative Approaches for Cost-Effective Industrial Production

For Leucocin C to be widely adopted in the food industry, its production must be cost-effective. The current production methods, often relying on expensive laboratory-grade media, are not economically viable for large-scale industrial applications. mdpi.com Therefore, there is a critical need to develop innovative and cost-effective production strategies.

Research has shown that the optimization of fermentation conditions and the use of low-cost, agro-industrial by-products as substrates can significantly reduce the cost of bacteriocin production. researchgate.net

Future research in this area should focus on:

Developing optimized and scalable fermentation processes for high-yield Leucocin C production. This includes optimizing parameters such as pH, temperature, and nutrient composition.

Screening and utilizing low-cost raw materials , such as agricultural and food industry wastes, as fermentation substrates.

Improving downstream processing and purification methods to increase recovery yield and reduce costs. researchgate.neteuropeanpharmaceuticalreview.combiomanufacturing.org This could involve exploring techniques like aqueous two-phase separation or membrane filtration.

Developing genetically engineered producer strains with enhanced Leucocin C production capabilities and reduced by-product formation. researchgate.net

Table of Research Findings for Leucocin C

Research Area Key Findings Citations
Biosynthesis Gene cluster includes lecCI (precursor and immunity) and lecXTS (ABC transporter). nih.govresearchgate.net
No dedicated regulatory genes found in the immediate vicinity of the gene cluster. researchgate.net
Receptor Interaction Mannose phosphotransferase system (Man-PTS) is the receptor. nih.govnih.govresearchgate.net
Interaction involves the IIC and IID domains of the Man-PTS. researchgate.netresearchgate.net
Engineering A natural variant, Leucocin C-607, with a single amino acid difference exists. nih.gov
Co-expression with nisin and EDTA enhances activity. frontiersin.org
Delivery Systems Saccharomyces boulardii can be used as a production and delivery vehicle. nih.gov
Escherichia coli can be engineered for targeted delivery. nih.gov
Resistance Resistance is linked to the downregulation or absence of Man-PTS subunits. nih.govnih.gov
The resistant phenotype is stable. nih.gov
Ecology Produced by various Leuconostoc and Weissella species, suggesting a competitive role. nih.gov
Production Optimization of fermentation conditions can increase yield. researchgate.net

Table of Compound Names

Compound Name
Leucocin C
Leucocin A
Leucocin C-607
Nisin
Sakacin P
Listeriocin
EDTA (Ethylenediaminetetraacetic acid)
Mannose
Glycine
Mesentericin Y105
Pediocin PA-1
Lactococcin A
Dextranicin 24

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.